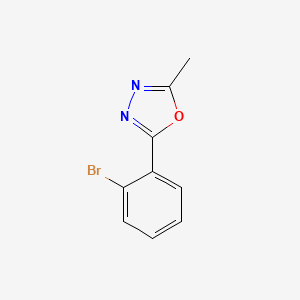

2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(2-bromophenyl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMHHFGPICCGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589835 | |

| Record name | 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352330-84-8 | |

| Record name | 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromophenyl)-5-methyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole. This molecule is of interest in medicinal chemistry and materials science due to the established biological activities and physicochemical properties of the 1,3,4-oxadiazole scaffold. This document details a plausible synthetic pathway, experimental protocols, and expected characterization data based on established chemical literature.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a 2-bromophenyl substituent introduces a handle for further synthetic modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The methyl group at the 5-position can influence the molecule's steric and electronic properties. This guide outlines a robust and reproducible approach to synthesize and characterize the title compound.

Synthetic Pathway

The synthesis of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole is proposed to proceed via a two-step sequence starting from commercially available 2-bromobenzoic acid. The overall synthetic scheme is depicted below.

Caption: Proposed synthetic pathway for 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole.

Experimental Protocols

Synthesis of 2-Bromobenzohydrazide

Procedure:

-

To a solution of 2-bromobenzoic acid (1 equivalent) in ethanol, hydrazine hydrate (3 equivalents) is added.

-

The reaction mixture is refluxed for 8-12 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure.

-

The resulting solid is washed with cold water and recrystallized from ethanol to afford pure 2-bromobenzohydrazide.

Synthesis of N'-(2-bromobenzoyl)acetohydrazide

Procedure:

-

2-Bromobenzohydrazide (1 equivalent) is dissolved in a suitable solvent such as glacial acetic acid or pyridine.

-

Acetic anhydride (1.2 equivalents) is added dropwise to the solution at room temperature with constant stirring.

-

The reaction mixture is stirred for 2-4 hours.

-

The completion of the reaction is monitored by TLC.

-

The mixture is then poured into ice-cold water, and the precipitated solid is collected by filtration, washed with water, and dried.

Synthesis of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Procedure:

-

N'-(2-bromobenzoyl)acetohydrazide (1 equivalent) is taken in phosphorus oxychloride (POCl₃) (5-10 volumes).

-

The reaction is monitored by TLC.

-

After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The residue is cooled to room temperature and cautiously poured into crushed ice with stirring.

-

The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole.

Characterization Data

The structural confirmation of the synthesized compound is achieved through various spectroscopic techniques. The expected data are summarized below.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₇BrN₂O |

| Molecular Weight | 239.07 g/mol |

| CAS Number | 352330-84-8 |

| Appearance | Expected to be a solid |

| Melting Point | Not reported, requires experimental determination |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (4H) in the range of δ 7.0-8.0 ppm. A singlet for the methyl protons (3H) around δ 2.5 ppm. |

| ¹³C NMR | Signals for the oxadiazole ring carbons around δ 160-165 ppm. Aromatic carbon signals in the range of δ 120-135 ppm. A signal for the methyl carbon around δ 10-15 ppm. |

| IR (KBr, cm⁻¹) | Aromatic C-H stretching around 3000-3100 cm⁻¹. C=N stretching of the oxadiazole ring around 1600-1650 cm⁻¹. C-O-C stretching of the oxadiazole ring around 1000-1100 cm⁻¹. C-Br stretching in the aromatic region. |

| Mass Spec (ESI-MS) | [M+H]⁺ peak at m/z 238.97 and [M+H+2]⁺ peak at m/z 240.97, characteristic of a monobrominated compound. |

Note: The exact chemical shifts and peak positions may vary depending on the solvent and instrument used.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Caption: Logical workflow for the synthesis and characterization process.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole. The proposed synthetic route is based on well-established and reliable chemical transformations. The provided experimental protocols and expected characterization data will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further studies could explore the biological activities of this compound and utilize the bromophenyl moiety for the development of novel derivatives with enhanced therapeutic potential.

References

An In-depth Technical Guide to 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole: Synthesis, Properties, and Potential in Drug Discovery

This technical guide provides a comprehensive overview of 2-(2-bromophenyl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical identity, plausible synthetic routes, and predicted physicochemical properties. It further explores the therapeutic potential of the broader 1,3,4-oxadiazole class of molecules, with a focus on applications relevant to drug development professionals. Experimental protocols and quantitative data for analogous compounds are presented to serve as a reference for future research.

Chemical Identity and Structure

The IUPAC name for the compound is 2-(2-bromophenyl)-5-methyl-1,3,4-oxadiazole .[1] Its chemical structure consists of a central 1,3,4-oxadiazole ring substituted at the 2-position with a 2-bromophenyl group and at the 5-position with a methyl group.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference |

| IUPAC Name | 2-(2-bromophenyl)-5-methyl-1,3,4-oxadiazole | [1] |

| Molecular Formula | C₉H₇BrN₂O | [1] |

| Molecular Weight | 239.07 g/mol | [1] |

| CAS Number | 352330-84-8 | [1] |

| SMILES | CC1=NN=C(O1)C2=CC=CC=C2Br | [1] |

| InChIKey | QOMHHFGPICCGLG-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

General Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-bromobenzoic acid. First, 2-bromobenzoic acid is converted to its corresponding hydrazide, 2-bromobenzohydrazide. Subsequently, this hydrazide is acylated with an acetylating agent (like acetic anhydride or acetyl chloride) to form an N'-acetyl-2-bromobenzohydrazide intermediate. This intermediate is then cyclized using a dehydrating agent to yield the final product.

Caption: General synthetic pathway for 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole.

Experimental Protocol: A General Method

The following is a generalized experimental protocol for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, adapted from procedures for analogous compounds.[2][3]

-

Preparation of N'-acetyl-2-bromobenzohydrazide:

-

To a solution of 2-bromobenzohydrazide (1 equivalent) in a suitable solvent (e.g., pyridine or glacial acetic acid), slowly add acetic anhydride (1.1 equivalents) under cooling in an ice bath.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the N'-acetyl-2-bromobenzohydrazide intermediate.

-

-

Cyclodehydration to form 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole:

-

Add the N'-acetyl-2-bromobenzohydrazide intermediate (1 equivalent) to an excess of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, cautiously.

-

Reflux the mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or potassium carbonate solution) until a precipitate forms.

-

Filter the crude product, wash thoroughly with water, and dry.

-

Purify the final compound by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

-

Predicted Spectroscopic Data

While specific spectral data for 2-(2-bromophenyl)-5-methyl-1,3,4-oxadiazole is not available in the provided search results, the expected characteristics can be inferred from data on closely related analogues.[4]

Table 2: Predicted Spectroscopic Characteristics

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (bromophenyl group) in the δ 7.0-8.0 ppm range. A singlet for the methyl protons around δ 2.5 ppm. |

| ¹³C NMR | Signals for the two carbons of the oxadiazole ring in the δ 160-165 ppm region. Aromatic carbon signals in the δ 120-135 ppm range. A methyl carbon signal around δ 10-15 ppm. |

| IR (KBr, cm⁻¹) | C=N stretching of the oxadiazole ring around 1590 cm⁻¹. C-O-C stretching around 1020-1200 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. C-Br stretching in the fingerprint region. |

| Mass Spec (ESI-MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound (m/z ≈ 240/242, reflecting the isotopic pattern of bromine). |

Applications in Drug Discovery and Development

The 1,3,4-oxadiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[5][6] These compounds are known to be metabolically stable and can participate in hydrogen bonding, which contributes to their binding affinity with various biological targets.

Potential Therapeutic Areas

Derivatives of 1,3,4-oxadiazole have demonstrated significant potential in several therapeutic areas:

-

Anticancer Activity: Numerous 1,3,4-oxadiazole derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines.[5][7] Some have been investigated as inhibitors of key signaling proteins like EGFR tyrosine kinase.[7]

-

Antimicrobial Activity: This class of compounds has shown broad-spectrum antibacterial and antifungal properties.[5][8]

-

Anti-inflammatory and Analgesic Effects: Certain 1,3,4-oxadiazole derivatives have displayed potent anti-inflammatory and analgesic activities, comparable to standard drugs like Indomethacin in some studies.[5]

-

Enzyme Inhibition: The oxadiazole ring is a key component in molecules designed to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase.[1]

The presence of a bromophenyl group on the target molecule can influence its lipophilicity and binding interactions, potentially enhancing its biological activity.

Drug Discovery Workflow

The development of a novel oxadiazole-based therapeutic candidate typically follows a structured workflow from initial screening to preclinical evaluation.

Caption: A typical workflow for drug discovery involving a novel chemical entity.

Quantitative Data and Experimental Protocols for Analogues

While specific quantitative data for 2-(2-bromophenyl)-5-methyl-1,3,4-oxadiazole is not available, the following tables summarize data for related bromophenyl-oxadiazole derivatives, providing a baseline for expected activity.

Table 3: In Vitro Anticancer Activity of Related Quinoline-Oxadiazole Derivatives [7]

| Compound Structure (Simplified) | Target Cell Line | IC₅₀ (µg/mL) |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-...-oxadiazole derivative 1 | HepG2 (Liver Cancer) | 0.137 - 0.332 |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-...-oxadiazole derivative 2 | MCF-7 (Breast Cancer) | 0.164 - 0.583 |

| Erlotinib (Reference Drug) | HepG2 | 0.308 |

| Erlotinib (Reference Drug) | MCF-7 | 0.512 |

Table 4: Anti-inflammatory Activity of Related Oxadiazole Derivatives [5]

| Compound Structure (Simplified) | Anti-inflammatory Effect (%) |

| 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole | 59.5 |

| 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole | 61.9 |

| Indomethacin (Reference Drug) | 64.3 |

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the anticancer activity of a compound.

-

Cell Culture: Plate cancer cells (e.g., HepG2 or MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2-(2-bromophenyl)-5-methyl-1,3,4-oxadiazole) in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability compared to an untreated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole is a synthetically accessible compound belonging to the versatile 1,3,4-oxadiazole family. While specific biological data for this exact molecule is limited in current literature, the extensive research on its analogues strongly suggests its potential as a scaffold for developing novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a foundational resource for researchers aiming to synthesize, characterize, and evaluate the biological activity of this and related compounds. Further investigation is warranted to fully elucidate its pharmacological profile and potential for clinical development.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. isca.me [isca.me]

- 3. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 4. Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijpsjournal.com [ijpsjournal.com]

Physical and chemical properties of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While experimental data for this specific molecule is limited in publicly accessible literature, this guide consolidates available information and provides context based on structurally related compounds.

Core Chemical Identity

2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic aromatic compound belonging to the 1,3,4-oxadiazole class. The presence of a bromophenyl group and a methyl group on the oxadiazole ring defines its specific chemical nature and influences its physicochemical and biological properties.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(2-bromophenyl)-5-methyl-1,3,4-oxadiazole[1] |

| CAS Number | 352330-84-8[1] |

| Molecular Formula | C₉H₇BrN₂O[1] |

| Molecular Weight | 239.07 g/mol [1] |

| Canonical SMILES | CC1=NN=C(O1)C2=CC=CC=C2Br[1] |

| InChI Key | QOMHHFGPICCGLG-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 237.97418 g/mol | PubChem[1] |

| Monoisotopic Mass | 237.97418 g/mol | PubChem[1] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 239 | PubChem[1] |

Note: The data in Table 2 are computationally generated and may not reflect experimentally determined values.

Synthesis and Characterization

A definitive, step-by-step experimental protocol for the synthesis of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole is not explicitly detailed in the available literature. However, based on common synthetic routes for 2,5-disubstituted-1,3,4-oxadiazoles, a plausible synthetic pathway can be proposed.[2][3]

Proposed Synthetic Pathway

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. A common and effective method involves the reaction of a carboxylic acid hydrazide with a carboxylic acid or its derivative, followed by cyclization using a dehydrating agent.

General Experimental Protocol (Hypothetical)

-

Acylation of 2-Bromobenzohydrazide: To a solution of 2-bromobenzohydrazide in a suitable solvent (e.g., pyridine or dichloromethane), an equimolar amount of acetic anhydride would be added dropwise at 0°C. The reaction mixture would then be stirred at room temperature until the completion of the reaction, as monitored by Thin Layer Chromatography (TLC).

-

Isolation of the Intermediate: The resulting N-acetyl-N'-(2-bromobenzoyl)hydrazine intermediate would be isolated by precipitation with water or by solvent evaporation, followed by washing and drying.

-

Cyclodehydration: The dried diacylhydrazine intermediate would be treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. The mixture would be heated under reflux for several hours.

-

Work-up and Purification: After cooling, the reaction mixture would be carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The precipitated solid would be filtered, washed with water, and dried. The crude product would then be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole.

Spectral Characterization (Expected)

While specific spectral data for the target compound are not available, the following are expected characteristic signals based on the analysis of similar structures.[2][4]

Table 3: Expected Spectral Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the bromophenyl ring (multiplets in the region of δ 7.0-8.0 ppm).- A singlet for the methyl protons at approximately δ 2.5 ppm. |

| ¹³C NMR | - Signals for the two carbons of the oxadiazole ring in the range of δ 160-165 ppm.- Aromatic carbon signals for the bromophenyl ring.- A signal for the methyl carbon at approximately δ 10-15 ppm. |

| FT-IR (KBr, cm⁻¹) | - C=N stretching vibration of the oxadiazole ring (around 1610-1650 cm⁻¹).- C-O-C stretching of the oxadiazole ring (around 1020-1070 cm⁻¹).- Aromatic C-H and C=C stretching vibrations.- C-Br stretching vibration. |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 238/240 due to bromine isotopes).- Characteristic fragmentation patterns involving the cleavage of the oxadiazole ring and the loss of substituents. |

Potential Biological Activities

The 1,3,4-oxadiazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.[5] While no specific biological studies have been reported for 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole, its structural features suggest potential for antimicrobial and anticancer activities.

Antimicrobial Activity

Many 1,3,4-oxadiazole derivatives have demonstrated significant activity against various strains of bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Anticancer Activity

The 1,3,4-oxadiazole nucleus is a component of several anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, or by inducing apoptosis. The presence of the bromophenyl moiety may enhance lipophilicity and potentially improve cellular uptake and interaction with biological targets.

Experimental Workflow for Biological Screening

A typical workflow for the initial biological evaluation of a novel compound like 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole would involve a series of in vitro assays.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is predicted to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound.

Conclusion

2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole is a compound of interest within the broader class of 1,3,4-oxadiazoles, which are known for their diverse pharmacological activities. While specific experimental data for this molecule is currently scarce in the public domain, this guide provides a summary of its known identifiers, computed properties, a plausible synthetic route, and an outline of its potential biological activities based on the extensive research on related compounds. Further experimental investigation is warranted to fully characterize its physical, chemical, and biological profile to assess its potential for applications in drug discovery and development.

References

- 1. 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole | C9H7BrN2O | CID 17608702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isca.me [isca.me]

- 3. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole (CAS: 352330-84-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole (CAS: 352330-84-8), a heterocyclic compound belonging to the 1,3,4-oxadiazole class. While specific experimental biological data for this particular molecule is not extensively available in the public domain, this document extrapolates potential properties and applications based on the well-documented activities of structurally similar 1,3,4-oxadiazole derivatives. This guide covers the compound's physicochemical properties, a detailed, plausible experimental protocol for its synthesis, and a summary of the broad pharmacological activities associated with the 1,3,4-oxadiazole scaffold. The information is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in drug discovery and development.

Introduction

The 1,3,4-oxadiazole moiety is a key pharmacophore in medicinal chemistry, known for its diverse range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The presence of the oxadiazole ring can enhance a molecule's metabolic stability and modulate its pharmacokinetic profile. The subject of this guide, 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole, incorporates this privileged scaffold. This document aims to provide a detailed technical resource on this compound, covering its synthesis and potential biological relevance based on analogous structures.

Physicochemical Properties

A summary of the computed physicochemical properties for 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole is presented below.[3]

| Property | Value |

| CAS Number | 352330-84-8 |

| Molecular Formula | C₉H₇BrN₂O |

| Molecular Weight | 239.07 g/mol |

| Monoisotopic Mass | 237.97418 Da |

| IUPAC Name | 2-(2-bromophenyl)-5-methyl-1,3,4-oxadiazole |

| InChI | InChI=1S/C9H7BrN2O/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,1H3 |

| InChIKey | QOMHHFGPICCGLG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN=C(O1)C2=CC=CC=C2Br |

| Topological Polar Surface Area | 38.9 Ų |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Synthesis of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

General Synthetic Pathway

A common route to synthesize 2,5-disubstituted 1,3,4-oxadiazoles is depicted in the following workflow.

General synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Plausible Experimental Protocol

This protocol is a representative procedure based on established methods for synthesizing similar 1,3,4-oxadiazole derivatives.

Step 1: Synthesis of N'-acetyl-2-bromobenzohydrazide (Intermediate)

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve acetic hydrazide (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled solution of acetic hydrazide.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N'-acetyl-2-bromobenzohydrazide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole (Final Product)

-

To the purified N'-acetyl-2-bromobenzohydrazide (1.0 equivalent), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) in excess.

-

Heat the reaction mixture under reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to afford pure 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole.

Hypothetical Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of the target compound.

References

Spectral data for 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole (NMR, IR, Mass Spec)

Comprehensive Spectroscopic Analysis of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves to provide an in-depth analysis of the spectral data for the compound 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole. This information is critical for its identification, characterization, and quality control in research and development settings. The molecular structure of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole, with the chemical formula C₉H₇BrN₂O and a molecular weight of 239.07 g/mol , is confirmed through various spectroscopic techniques.[1]

While direct data for the target compound is unavailable, this guide will present a logical workflow for its spectroscopic analysis and provide general experimental protocols based on the characterization of structurally similar 1,3,4-oxadiazole derivatives found in the literature. This approach offers a foundational understanding for researchers aiming to synthesize and characterize this specific molecule.

Data Presentation

As experimental data for 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole is not available, the following tables are presented as templates for data organization upon acquisition.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 3: IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| Data not available |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for 1,3,4-oxadiazole derivatives, which can be adapted for 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI). High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity like 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole.

This guide underscores the necessity of empirical data for the complete characterization of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole. Researchers are encouraged to perform these spectroscopic analyses to contribute to the available scientific knowledge on this compound.

References

A Technical Guide to the Biological Activities of Novel 2-Aryl-5-Methyl-1,3,4-Oxadiazole Derivatives

Abstract: The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. As a bioisostere for amide and ester groups, it enhances physicochemical properties like lipophilicity and metabolic stability. This technical guide provides a comprehensive overview of the biological activities of 2,5-disubstituted 1,3,4-oxadiazole derivatives, with a specific focus on compounds bearing a 2-aryl and 5-methyl (or related small alkyl/functionalized) substitution pattern. We delve into their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities, presenting quantitative data, detailed experimental protocols, and mechanistic pathways to support researchers and professionals in the field of drug discovery and development.

Introduction

Heterocyclic compounds are foundational to the development of new therapeutic agents, with over 85% of biologically active molecules containing at least one heterocyclic moiety. Among these, the 1,3,4-oxadiazole nucleus is a five-membered ring containing one oxygen and two nitrogen atoms, which has become a prominent structural motif in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antibacterial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[2][3][4]

The 2,5-disubstituted 1,3,4-oxadiazoles are particularly significant, as modifications at these positions are critical for modulating their biological activity.[5] The presence of an aromatic (aryl) group at the C2 position and a methyl group at the C5 position creates a core structure that has been explored for various therapeutic applications. The aryl group can engage in various interactions with biological targets, while the methyl group can influence solubility and metabolic stability. This guide synthesizes current research on these derivatives, focusing on their mechanism of action, structure-activity relationships, and therapeutic potential.

General Synthesis Overview

The synthesis of 2-aryl-5-methyl-1,3,4-oxadiazoles typically follows a straightforward multi-step pathway starting from an appropriate aromatic carboxylic acid. The general procedure involves the conversion of the acid to its corresponding hydrazide, which is then acylated and subsequently cyclized.

A common synthetic route is illustrated below. It begins with the reaction of an aryl hydrazide with an acylating agent (like acetic anhydride or acetyl chloride) followed by cyclodehydration, often using reagents like phosphoryl chloride (POCl₃), sulfuric acid, or thermal methods to yield the final 1,3,4-oxadiazole ring.

Caption: General synthetic workflow for 2-aryl-5-methyl-1,3,4-oxadiazoles.

Biological Activities

Anticancer Activity

Derivatives of 1,3,4-oxadiazole have demonstrated significant antiproliferative effects against a variety of cancer cell lines.[4][6] Their mechanism of action often involves the inhibition of key enzymes and growth factors that are crucial for tumor growth and survival.[7]

Mechanism of Action: A primary mechanism is the inhibition of enzymes vital to cancer cell proliferation.[8] Targets include histone deacetylases (HDACs), telomerase, thymidylate synthase, and receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[6][8][9] Inhibition of these targets can disrupt cell cycle progression, induce apoptosis (programmed cell death), and inhibit metastasis.[7] For instance, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown potent inhibitory activity against the MMP-9 enzyme, which is involved in tumor invasion.[7]

Caption: Inhibition of key cancer-related enzymes by 1,3,4-oxadiazole derivatives.

Quantitative Data: Anticancer Activity

| Compound ID/Description | Cell Line | Activity Metric | Value (µM) | Reference |

| 2-(4-chlorophenyl)-5-aryl derivative | MCF-7 (Breast) | GI₅₀ | 1.41 - 15.8 | [9] |

| Quinoline-oxadiazole conjugate (8) | HepG2 (Liver) | IC₅₀ | 1.2 ± 0.2 | [6] |

| Quinoline-oxadiazole conjugate (9) | HepG2 (Liver) | IC₅₀ | 0.8 ± 0.2 | [6] |

| 1,3,4-oxadiazole thioether (37) | HepG2 (Liver) | IC₅₀ | 0.7 ± 0.2 | [6] |

| Indole-substituted oxadiazole (1) | EGFR | IC₅₀ | 0.010 | [9] |

| N-(benzothiazol-2-yl) derivative (4h) | MMP-9 | IC₅₀ | 1.65 | [7] |

| N-(benzothiazol-2-yl) derivative (4l) | MMP-9 | IC₅₀ | 2.55 | [7] |

Antimicrobial Activity

The 1,3,4-oxadiazole scaffold is present in several antimicrobial agents.[2] Derivatives substituted at the 2 and 5 positions are particularly noted for their activity against a wide spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][10]

Mechanism of Action: The exact mechanism is not fully elucidated but is thought to involve the disruption of essential cellular processes in microbes. Structure-activity relationship (SAR) studies have shown that the presence of electron-withdrawing groups, such as chloro (Cl) or nitro (NO₂), on the aryl ring often enhances antimicrobial efficacy.[10]

Quantitative Data: Antimicrobial Activity

| Compound ID/Description | Bacterial/Fungal Strain | Activity Metric | Value (µg/mL) | Reference |

| 2-Aryl-5-(arylsulfonyl) (6j) | S. aureus, E. coli | MIC | Potent | [11][12] |

| 2-Aryl-5-(arylsulfonyl) (6c) | S. aureus, E. coli | MIC | Potent | [11][12] |

| Nitrofuran-oxadiazole (F3, F4) | S. aureus, E. coli | MIC | 4 - 32 | [10] |

| Pyrimidin-2-amine deriv. (4e) | Various Bacteria | MIC | 4 - 8 | [13] |

| Pyridinyloxy benzaldehyde deriv. | S. aureus, E. coli | MIC | Active at 250 | [14] |

| 3-acetyl-oxadiazoline (37) | S. epidermidis | MIC | 0.48 | [5] |

| 3-acetyl-oxadiazoline (20) | S. epidermidis | MIC | 1.95 | [5] |

Anti-inflammatory Activity

Several 1,3,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory properties.[1][15] Their activity is often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac sodium.[1][16]

Mechanism of Action: The anti-inflammatory effect is believed to stem from the inhibition of prostaglandin biosynthesis.[15] Some derivatives are postulated to act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which could lead to a better safety profile with reduced ulcerogenic potential compared to traditional NSAIDs.[3][17]

Quantitative Data: Anti-inflammatory Activity

| Compound ID/Description | Assay | Activity Metric | Result | Reference |

| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl (21i) | Carrageenan-induced edema | % Inhibition | 61.9% | [2] |

| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl (21c) | Carrageenan-induced edema | % Inhibition | 59.5% | [2] |

| C₄: [3-Chloro-N-[5-(3-Chloro-phenyl)-[1][15][16]oxadiazole-2yl]benzamide] | Carrageenan-induced edema | % Inhibition | Good response | [1] |

| C₇: [4-Nitro-N-[5-(4-Nitro-phenyl)-[1][15][16]oxadiazole-2yl]benzamide] | Carrageenan-induced edema | % Inhibition | Good response | [1] |

| Indomethacin (Standard) | Carrageenan-induced edema | % Inhibition | 64.3% | [2] |

Other Enzyme Inhibition

Beyond cancer-related targets, 1,3,4-oxadiazole derivatives have been synthesized and evaluated as inhibitors of other medically relevant enzymes, particularly those associated with metabolic disorders like diabetes and neurodegenerative diseases.[18][19]

Targets and Activity: Compounds have shown potent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, making them potential candidates for anti-diabetic agents.[19] Additionally, inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been observed, suggesting a potential role in the management of Alzheimer's disease.[18][19]

Quantitative Data: Enzyme Inhibition

| Compound ID/Description | Target Enzyme | Activity Metric | Value (µM) | Reference |

| Aryl-oxadiazole Schiff base (7a) | α-glucosidase | IC₅₀ | 0.6 ± 0.05 | [18] |

| Aryl-oxadiazole Schiff base (7b) | α-glucosidase | IC₅₀ | 0.30 ± 0.2 | [18] |

| Ferulic acid hybrid (26a) | Acetylcholinesterase (AChE) | IC₅₀ | 0.068 | [18] |

| Ferulic acid hybrid (26b) | Butyrylcholinesterase (BChE) | IC₅₀ | 0.163 | [18] |

| Oxadiazole-2-thiol deriv. (3f) | α-glucosidase | IC₅₀ | 18.52 ± 0.09 | [19] |

| Oxadiazole-2-thiol deriv. (3f) | α-amylase | IC₅₀ | 20.25 ± 1.05 | [19] |

| Acarbose (Standard) | α-glucosidase | IC₅₀ | 38.45 ± 0.80 | [18] |

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic activity of compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized oxadiazole derivatives and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.

In Vitro Antimicrobial Activity (Broth Microdilution for MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

-

Preparation: A serial two-fold dilution of each test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli). Positive (microbe only) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Observation: After incubation, the plates are examined for visible signs of microbial growth (turbidity).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth occurs.[13]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[1]

-

Animal Grouping: Animals (typically rats) are divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the oxadiazole compounds.

-

Compound Administration: The test compounds, standard drug, or vehicle (for the control group) are administered orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group, indicating the anti-inflammatory activity.

Conclusion

The 2-aryl-5-methyl-1,3,4-oxadiazole scaffold and its closely related analogs represent a highly versatile and promising class of compounds in medicinal chemistry. The existing body of research demonstrates their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, often acting through the specific inhibition of key enzymes. The synthetic accessibility of these molecules allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. Future research should focus on optimizing lead compounds to improve potency and selectivity, conducting further in vivo studies to validate their therapeutic potential, and exploring novel biological targets to broaden their application in treating human diseases.

References

- 1. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nanobioletters.com [nanobioletters.com]

- 10. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Synthesis and biological activity of novel 2,5-disubstituted-1,3,4-oxadiazoles | Semantic Scholar [semanticscholar.org]

- 15. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. thaiscience.info [thaiscience.info]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial screening of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole for cytotoxicity

An Initial In-Vitro Cytotoxicity Screening of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole: A Technical Guide

This technical guide provides a comprehensive overview of the initial in-vitro cytotoxicity screening of the novel compound, 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole. The methodologies and potential outcomes are based on established protocols for similar heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, which is a significant core in many compounds with anticancer properties.[1][2][3][4][5] Due to the absence of specific published data for 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole, this guide presents a representative framework for its evaluation, drawing upon findings for structurally related molecules.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a bromophenyl group at the 2-position and a methyl group at the 5-position of the oxadiazole ring may confer unique cytotoxic properties. A primary step in the evaluation of such a novel compound is the determination of its cytotoxic effects against a panel of human cancer cell lines. This guide outlines a typical workflow for this initial screening.

Experimental Protocols

A detailed methodology for the initial in-vitro cytotoxicity screening of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole is provided below. The most common initial screening method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Cell Lines and Culture

A panel of human cancer cell lines is selected to assess the breadth of cytotoxic activity. A common panel includes representatives from different cancer types:

-

MCF-7: Human breast adenocarcinoma

-

HepG2: Human hepatocellular carcinoma

-

A549: Human lung carcinoma

-

PANC-1: Human pancreatic carcinoma

-

A non-cancerous cell line (e.g., hTERT-HPNE) is often included to assess selectivity.[6]

Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Compound Preparation

The test compound, 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole, is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Serial dilutions are then prepared in the cell culture medium to achieve the desired final concentrations for the assay.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) and a positive control (a known cytotoxic drug, e.g., Doxorubicin) are also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

Data Analysis

The percentage of cell viability is calculated using the following formula:

Caption: Workflow for in-vitro cytotoxicity screening.

Potential Signaling Pathway

Many anticancer agents exert their effects by inducing apoptosis. The following diagram depicts a simplified intrinsic apoptosis pathway, a common mechanism of action for cytotoxic compounds.

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion

This technical guide outlines a standard approach for the initial cytotoxicity screening of the novel compound 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole. The provided experimental protocols, representative data, and workflow diagrams serve as a valuable resource for researchers in the field of drug discovery and development. The promising anticancer potential of the 1,3,4-oxadiazole scaffold warrants the investigation of new derivatives like the one discussed. Further studies would be necessary to elucidate the precise mechanism of action and to evaluate the in-vivo efficacy and safety of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide: Theoretical and Computational Analysis of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole, a representative member of this class. By leveraging computational tools such as Density Functional Theory (DFT), molecular docking, and ADMET prediction, researchers can elucidate the structural, electronic, and pharmacokinetic properties of this molecule, thereby accelerating its development as a potential therapeutic agent. This document details the standard protocols for these computational studies, presents key quantitative data in a structured format, and visualizes complex workflows to offer a practical resource for professionals in drug discovery and development.

Introduction to 1,3,4-Oxadiazoles

Heterocyclic compounds containing the 1,3,4-oxadiazole ring are of significant interest due to their versatile biological activities, which include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2] The stability of the oxadiazole ring and its capacity to act as a bioisosteric replacement for other functional groups make it a privileged structure in drug design.[2] The subject of this guide, 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole (PubChem CID: 17608702), combines this important heterocycle with a substituted phenyl ring, making it a candidate for various therapeutic applications.[3] Computational chemistry provides indispensable tools for predicting the physicochemical properties, reactivity, and biological interactions of such molecules before their synthesis, saving significant time and resources.[4][5]

Synthesis and Spectroscopic Characterization

While specific experimental data for 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole is not extensively published, its synthesis can be reliably predicted based on established methods for 2,5-disubstituted 1,3,4-oxadiazoles.

General Synthesis Protocol

The most common route for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the dehydrative cyclization of an N-acylhydrazide (or diacylhydrazine).[6] In this case, the reaction would typically involve treating 2-bromobenzohydrazide with a suitable acetylating agent, followed by cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[6][7]

Caption: Generalized workflow for the synthesis of the target compound.

Spectroscopic Analysis

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques. FT-IR and NMR spectroscopy are crucial for identifying the key functional groups and confirming the overall molecular structure.

Table 1: Predicted and Representative Spectroscopic Data for 1,3,4-Oxadiazole Derivatives

| Technique | Functional Group / Atom | Characteristic Signal Range | Reference |

|---|---|---|---|

| FT-IR (cm⁻¹) | C=N (Oxadiazole ring) | 1590 - 1634 | [8][9] |

| C-O-C (Oxadiazole ring) | 1023 - 1200 | [1][10] | |

| C-H (Aromatic) | 3024 - 3070 | [8][9] | |

| ¹H-NMR (δ ppm) | Aromatic Protons | 7.0 - 8.5 | [1][6] |

| -CH₃ Protons | ~2.4 | [11] | |

| ¹³C-NMR (δ ppm) | C2/C5 (Oxadiazole ring) | 158 - 165 | [1][11][12] |

| Aromatic Carbons | 115 - 145 | [11][13] |

| | -CH₃ Carbon | ~21 |[11] |

Computational and Theoretical Studies

Density Functional Theory (DFT) Analysis

DFT is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules.[4][5] It offers a good balance between accuracy and computational cost.

Experimental Protocol: DFT Calculation

-

Structure Drawing: The 2D structure of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole is drawn using molecular editing software.

-

Initial Optimization: A preliminary geometry optimization is performed using a lower-level theory (e.g., molecular mechanics).

-

DFT Calculation: The final geometry optimization and subsequent electronic property calculations are performed using DFT. A common and reliable method is the B3LYP functional combined with the 6-311G(d,p) basis set.[4]

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[4]

-

Property Calculation: Key electronic properties like Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) are calculated based on the optimized structure.[4]

Caption: A typical workflow for performing DFT analysis on a molecule.

3.1.1. Geometric and Electronic Properties DFT calculations provide optimized geometric parameters (bond lengths and angles) and key electronic descriptors. The Frontier Molecular Orbitals (HOMO and LUMO) are particularly important; the HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability.[4] A smaller gap suggests higher reactivity.

Table 2: Representative Calculated Geometric and Electronic Parameters for 1,3,4-Oxadiazole Derivatives

| Parameter | Description | Typical Calculated Value | Reference |

|---|---|---|---|

| Bond Lengths (Å) | |||

| C-O (in ring) | ~1.37 | [4] | |

| C=N (in ring) | ~1.29 | [4] | |

| Electronic Properties | |||

| HOMO Energy | -6 to -9 eV | [4][14] | |

| LUMO Energy | -1 to -3 eV | [4][14] | |

| Energy Gap (ΔE) | 4 to 6 eV | [4][14] |

| | Dipole Moment | 2 to 5 Debye |[5] |

In Silico Pharmacokinetic and Druglikeness Studies

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein).[15] This method is crucial for identifying potential biological targets and understanding binding mechanisms.

Experimental Protocol: Molecular Docking

-

Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of the ligand (2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole) is generated and energy-minimized.

-

Binding Site Definition: The active site of the protein is defined, often based on the location of a known inhibitor or through pocket detection algorithms.

-

Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to sample multiple conformations of the ligand within the active site.

-

Analysis: The resulting poses are scored based on binding energy or affinity, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-scoring pose and the protein are analyzed.

Caption: Standard procedure for conducting a molecular docking study.

Table 3: Representative Molecular Docking Results for 1,3,4-Oxadiazole Derivatives

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| EGFR Tyrosine Kinase | 1M17 | -7.0 to -9.0 | Cys797, Leu792, Met793 | |

| VEGFR2 | 4ASD | -10 to -12 | Glu738, Asp831, Ala719 | [14] |

| Thymidylate Synthase | 1JU6 | -8.0 to -10.0 | Arg50, Asp218 | [16] |

| Aromatase | 3S7S | -9.0 to -11.0 | Met374, Phe221 |[17] |

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is vital for assessing the druglikeness of a compound. In silico tools can predict these properties based on the molecular structure, helping to identify potential liabilities early in the drug discovery process.

Table 4: Predicted ADMET and Druglikeness Properties for 1,3,4-Oxadiazole Scaffolds

| Parameter | Description | Typical Predicted Outcome | Reference |

|---|---|---|---|

| Lipinski's Rule of Five | Assesses druglikeness for oral administration. | Generally compliant | [9][18] |

| Molecular Weight | Should be ≤ 500 g/mol . | Compliant (~239 g/mol for target) | [3] |

| LogP (Lipophilicity) | Should be ≤ 5. | Compliant | [19] |

| H-bond Donors | Should be ≤ 5. | Compliant | [19] |

| H-bond Acceptors | Should be ≤ 10. | Compliant | [19] |

| Bioavailability | |||

| Oral Bioavailability | Prediction of absorption after oral intake. | Good to Moderate | [9][19] |

| Toxicity | |||

| Ames Test | Predicts mutagenicity. | Non-mutagenic | [18][20] |

| Hepatotoxicity | Predicts potential for liver damage. | Low risk |[18] |

Conclusion

The theoretical and computational analysis of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole and its related analogues provides profound insights into its chemical nature and biological potential. DFT calculations can effectively predict its stable conformation, electronic properties, and reactivity. Furthermore, molecular docking studies can identify likely protein targets and elucidate binding interactions, guiding further investigation into its mechanism of action. Finally, in silico ADMET predictions suggest that this class of compounds generally possesses favorable druglike properties. Together, these computational strategies form a robust framework for evaluating and optimizing 1,3,4-oxadiazole derivatives as lead candidates in modern drug discovery programs.

References

- 1. isca.me [isca.me]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole | C9H7BrN2O | CID 17608702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 7. "Synthesis, Characterization, and Optical Properties of Novel 2,5-Bis[4" by DAO-HANG HE, YONG-CHUANG ZHU et al. [journals.tubitak.gov.tr]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis, anticancer activity and molecular docking studies of new benzimidazole derivatives bearing 1,3,4-oxadiazole moieties as potential thymidylate synthase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Design, synthesis, molecular modeling, DFT, ADME and biological evaluation studies of some new 1,3,4-oxadiazole linked benzimidazoles as anticancer agents and aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. japtronline.com [japtronline.com]

- 20. pubs.acs.org [pubs.acs.org]

Literature review of 2,5-disubstituted 1,3,4-oxadiazoles

An In-depth Review of 2,5-Disubstituted 1,3,4-Oxadiazoles: Synthesis, Biological Activities, and Therapeutic Potential

Abstract

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its metabolic stability and ability to participate in hydrogen bonding.[1] Specifically, 2,5-disubstituted 1,3,4-oxadiazole derivatives form a versatile class of compounds exhibiting a broad spectrum of pharmacological activities.[2][3][4] These activities include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[5][6][7][8] The synthetic accessibility of this scaffold and the ease with which substituents can be modified at the 2- and 5-positions allow for extensive structure-activity relationship (SAR) studies, making it a privileged structure in drug discovery.[1][9] This review provides a comprehensive overview of the latest advancements in the synthesis, biological evaluation, and therapeutic applications of 2,5-disubstituted 1,3,4-oxadiazoles, targeting researchers and professionals in drug development.

Introduction

Heterocyclic compounds are foundational to the development of new therapeutic agents.[2] Among them, the 1,3,4-oxadiazole isomer is particularly prominent due to its wide range of biological activities.[5][10] The 2,5-disubstituted derivatives are of special interest because the substituents at these positions play a critical role in defining the molecule's pharmacological profile.[9] These compounds are known to act as bioisosteres for carboxylic acids, esters, and carboxamides, which can improve their pharmacokinetic properties.[5] This technical guide details the primary synthetic routes, summarizes key biological findings with quantitative data, provides detailed experimental protocols, and explores the structure-activity relationships that govern the efficacy of these promising compounds.

Synthetic Methodologies

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established, with the most common methods involving the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones.[5][11] These approaches offer versatility and generally produce good yields.

A prevalent strategy begins with the conversion of an ester or carboxylic acid to its corresponding acylhydrazide via reaction with hydrazine hydrate.[1][5] This intermediate can then be reacted with another carboxylic acid, acyl chloride, or aldehyde, followed by cyclization to form the 1,3,4-oxadiazole ring.[1][5] A variety of dehydrating agents are employed for the cyclization step, including phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), sulfuric acid (H₂SO₄), and thionyl chloride (SOCl₂).[5][11]

Experimental Protocol: Synthesis via Dehydrative Cyclization[12][13]

This protocol describes a common method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles by condensing a hydrazide with an aromatic acid using phosphoryl chloride.

-

Step 1: Synthesis of Acylhydrazide. An appropriate ester (0.1 mol) is refluxed with hydrazine hydrate (0.2 mol) in ethanol (100 mL) for 6-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess solvent is removed under reduced pressure. The resulting solid is filtered, washed with cold water, and recrystallized from ethanol to yield the pure acylhydrazide.

-

Step 2: Condensation and Cyclization. The acylhydrazide (0.01 mol) and a substituted aromatic acid (0.01 mol) are mixed in a round-bottom flask. Phosphoryl chloride (POCl₃, 10 mL) is added slowly while cooling the mixture in an ice bath.

-

Step 3: Reaction. The mixture is refluxed for 5-7 hours. The progress is monitored by TLC.

-

Step 4: Isolation. After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with constant stirring.

-

Step 5: Purification. The precipitated solid is filtered, washed thoroughly with a cold sodium bicarbonate solution (5% w/v) to neutralize any remaining acid, and then washed with water. The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

-

Step 6: Characterization. The structure of the final compound is confirmed using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).

Biological Activities and Applications

2,5-disubstituted 1,3,4-oxadiazoles have been evaluated for a wide array of biological activities, demonstrating their potential as scaffolds for developing new drugs.

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole are well-known for their activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5] Structure-activity relationship studies have revealed that the introduction of certain substituents can significantly enhance antimicrobial potency. For instance, the presence of electronegative groups like chloro (Cl) or nitro (NO₂) on a phenyl ring at the 2- or 5-position often increases activity.[5] Similarly, incorporating other heterocyclic moieties, such as nitrofuran, has been shown to yield compounds with significant antibacterial effects, particularly against staphylococcal strains.[5]

| Compound/Derivative Class | Test Organism(s) | MIC (µg/mL) | Reference |

| Nitrofuran-substituted oxadiazoles | Staphylococcal strains | 4 - 32 | [5] |

| Compound 37 (quinolin-4-yl substituted) | Staphylococcus epidermidis | 0.48 | [9] |

| Compound 20 (5-iodofuran substituted) | Staphylococcus epidermidis | 1.95 | [9] |

| Compounds 3e, 3g, 3h, 3m | Various bacteria | Not specified, but highest activity in series | [12] |

| Naphthofuran-containing oxadiazoles | P. aeruginosa, B. subtilis | 0.2 (equivalent to ciprofloxacin) | [13] |

Table 1: Selected antimicrobial activities of 2,5-disubstituted 1,3,4-oxadiazoles.

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

-

Preparation. A stock solution of the test compound is prepared in Dimethyl Sulfoxide (DMSO). Serial two-fold dilutions are made in a 96-well microplate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation. A standardized bacterial suspension (e.g., 1.5 x 10⁸ CFU/mL) is prepared and further diluted. Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls. Positive controls (medium with bacteria, no compound) and negative controls (medium only) are included on each plate. A standard antibiotic (e.g., ciprofloxacin) is also tested as a reference.

-

Incubation. The microplates are incubated at 37°C for 18-24 hours.

-

Detection. After incubation, a resazurin-based indicator solution (Alamar Blue) is added to each well. The plates are re-incubated for 2-4 hours.

-

Analysis. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Anti-inflammatory Activity

Several 2,5-disubstituted 1,3,4-oxadiazoles have shown potent anti-inflammatory effects in both in vivo and in vitro models.[6][14][15] The carrageenan-induced rat paw edema model is a standard acute inflammation assay used to screen these compounds.[6][14] Some derivatives have been found to inhibit the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophage cells.[6][14] This suggests a potential mechanism of action involving the inhibition of key inflammatory signaling pathways, such as the LPS-TLR4-NF-κB pathway.[6][15]

| Compound | Dose (mg/kg) | Model | % Inhibition of Edema | Reference |

| OSD | 100 | Carrageenan-induced paw edema | 60% | [6][14] |

| OPD | 100 | Carrageenan-induced paw edema | 32.5% | [6][14] |

| 3f | 50 | Carrageenan-induced paw edema | 46.42% | [12] |

| 3i | 50 | Carrageenan-induced paw edema | 50% | [12] |

| Phenylbutazone (Standard) | 50 | Carrageenan-induced paw edema | 53.57% | [12] |

Table 2: In vivo anti-inflammatory activity of selected 1,3,4-oxadiazole derivatives.

This is a widely used in vivo model for evaluating acute anti-inflammatory activity.

-

Animals. Wistar albino rats (150-200g) are used. The animals are fasted overnight before the experiment with free access to water.

-

Grouping. Animals are divided into groups (n=6): a control group (vehicle), a standard drug group (e.g., Phenylbutazone, 50 mg/kg), and test groups receiving different doses of the synthesized compounds.

-

Administration. The test compounds and standard drug are administered orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle (e.g., 1% carboxymethyl cellulose).

-

Induction of Edema. One hour after drug administration, 0.1 mL of a 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the left hind paw of each rat.

-

Measurement. The paw volume is measured immediately after carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h) using a plethysmometer.

-

Calculation. The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

Anticancer Activity

The 1,3,4-oxadiazole scaffold is present in numerous compounds investigated for their anticancer properties.[8][16] Many 2,5-disubstituted derivatives have been screened by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines, with several compounds showing promising activity.[8][17] The mechanism of action is often linked to the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival.[16]

| Compound (NSC ID) | Assay | Mean Growth % | GI₅₀ Range (µM) | Reference |

| 18 (NSC-776965) | NCI-60 (10⁻⁵ M) | 66.23 | 1.41 - 15.8 | [8] |

| 27 (NSC-776971) | NCI-60 (10⁻⁵ M) | 46.61 | 0.40 - 14.9 | [8] |

| 4a | NCI-60 | 61.19 (Renal Cancer UO-31) | Not specified | [17][18] |